molecular formula C10H11NOS B12987714 6-Ethyl-2H-benzo[b][1,4]thiazin-3(4H)-one

6-Ethyl-2H-benzo[b][1,4]thiazin-3(4H)-one

Cat. No.: B12987714
M. Wt: 193.27 g/mol
InChI Key: CBJNVZXRBZZOEX-UHFFFAOYSA-N
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Description

6-Ethyl-2H-benzo[b][1,4]thiazin-3(4H)-one is a heterocyclic compound that belongs to the benzothiazine family This compound is characterized by a benzene ring fused to a thiazine ring, which contains sulfur and nitrogen atoms The presence of the ethyl group at the 6th position adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 6-Ethyl-2H-benzo[b][1,4]thiazin-3(4H)-one involves a copper-catalyzed cascade reaction. This method uses 2-halo-N-(2-halophenyl)-acetamides and AcSH (acetyl sulfide) as starting materials. The reaction proceeds through an SN2/deacetylation/coupling process, resulting in the formation of the target compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar copper-catalyzed methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-2H-benzo[b][1,4]thiazin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiazine ring to a dihydrothiazine derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene and thiazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazine derivatives, and various substituted benzothiazines.

Scientific Research Applications

6-Ethyl-2H-benzo[b][1,4]thiazin-3(4H)-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.

    Medicine: Benzothiazine derivatives have shown potential as anti-inflammatory and anticancer agents.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Ethyl-2H-benzo[b][1,4]thiazin-3(4H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, inhibiting their activity and leading to therapeutic effects.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its medicinal properties.

Comparison with Similar Compounds

Similar Compounds

    2H-benzo[b][1,4]thiazin-3(4H)-one: Lacks the ethyl group at the 6th position.

    4H-benzo[b][1,4]thiazin-3(4H)-one: A different isomer with the thiazine ring in a different oxidation state.

    Quinoxalin-2(1H)-one: A structurally related compound with a nitrogen atom replacing the sulfur atom in the thiazine ring.

Uniqueness

6-Ethyl-2H-benzo[b][1,4]thiazin-3(4H)-one is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potency and selectivity in various applications.

Properties

Molecular Formula

C10H11NOS

Molecular Weight

193.27 g/mol

IUPAC Name

6-ethyl-4H-1,4-benzothiazin-3-one

InChI

InChI=1S/C10H11NOS/c1-2-7-3-4-9-8(5-7)11-10(12)6-13-9/h3-5H,2,6H2,1H3,(H,11,12)

InChI Key

CBJNVZXRBZZOEX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)SCC(=O)N2

Origin of Product

United States

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